2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) is a branched-chain tertiary alcohol. Unlike primary linear isomers such as 1-nonanol, its tertiary structure imparts significant steric hindrance around the hydroxyl group, which increases resistance to oxidation and influences intermolecular forces. These structural characteristics define its physical properties, such as a lower boiling point compared to straight-chain analogs, and are critical for its function in highly specific applications like semiochemical-based pest management.
Substituting 2,3-Dimethyl-3-heptanol with other C9 alcohol isomers, such as the primary alcohol 1-nonanol or other dimethylheptanols, is not viable for its key applications. Its function as a semiochemical, particularly as a component recognized by insects like the old house borer (*Hylotrupes bajulus*), is dependent on its precise molecular structure. Insect olfactory systems are highly specific, and even minor changes in isomer structure can lead to a complete loss of biological activity, rendering a substitute ineffective for pheromone-based lures or attractants. Therefore, for applications in chemical ecology and pest management, procurement of the exact 19549-71-4 CAS number is critical for efficacy.
In studies identifying attractants for the old house borer, *Hylotrupes bajulus*, a significant pest of structural timber, 2,3-dimethyl-3-heptanol was identified as a key male-produced pheromone component. Gas Chromatography-Electroantennographic Detection (GC-EAD) analysis, which measures the electrical response of an insect's antenna, showed a distinct and reproducible response to this specific compound, while other compounds in the same class elicited no significant response.
| Evidence Dimension | Antennal Olfactory Response (GC-EAD) |
| Target Compound Data | Clear, reproducible electrophysiological signal |
| Comparator Or Baseline | Other tested isomers and related compounds showing no significant signal |
| Quantified Difference | Qualitatively Active vs. Inactive |
| Conditions | Gas Chromatography-Electroantennographic Detection (GC-EAD) on *Hylotrupes bajulus* antennae. |
For efficacy in pheromone traps and lures targeting *H. bajulus*, this specific isomer is required; structurally similar but incorrect analogs will fail to attract the target pest.
The branched, tertiary structure of 2,3-Dimethyl-3-heptanol significantly reduces its boiling point compared to its straight-chain primary alcohol isomer, 1-nonanol. The tertiary structure hinders efficient packing and reduces the effectiveness of intermolecular hydrogen bonding, resulting in weaker overall van der Waals forces. The boiling point for 2,3-Dimethyl-3-heptanol is approximately 173 °C, which is substantially lower than that of 1-nonanol at approximately 212-213 °C.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | ~173 °C |
| Comparator Or Baseline | 1-Nonanol: ~212 °C |
| Quantified Difference | ~39 °C lower than its primary linear isomer |
| Conditions | Standard atmospheric pressure (760 mmHg) |
This lower boiling point facilitates easier purification via distillation, reduces energy costs in processing, and allows for its use in formulations where lower volatility and specific evaporation rates are required, or where temperature-sensitive components are present.
Based on its demonstrated, isomer-specific activity as a male-produced pheromone, this compound is the correct choice for formulating lures used in integrated pest management (IPM) programs. These lures are critical for monitoring and trapping the old house borer, a significant economic pest that damages seasoned coniferous wood in buildings.
The tertiary alcohol group provides a sterically hindered, yet reactive site for chemical synthesis. Its defined boiling point allows for controlled reaction conditions and straightforward removal post-reaction, making it a suitable precursor or intermediate in the synthesis of complex molecules where resistance to oxidation and specific steric bulk are required.